BenchChemオンラインストアへようこそ!

1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Radiolabeled peptide conjugates Receptor binding affinity Pharmacokinetic optimization

1,14-Diiodo-3,6,9,12-tetraoxatetradecane (CAS 76871-59-5), commonly designated I-PEG4-I or PEG4 diiodide, is a homobifunctional oligo(ethylene glycol) (OEG) derivative comprising a tetraethylene glycol backbone (four ethylene oxide units) terminally substituted with iodine atoms at both ends. This compound has a molecular formula of C10H20I2O4 and a molecular weight of 458.07 g/mol, with a computed XLogP3-AA of 1.8, zero hydrogen bond donors, four hydrogen bond acceptors, 13 rotatable bonds, and a topological polar surface area of 36.9 Ų.

Molecular Formula C10H20I2O4
Molecular Weight 458.07 g/mol
CAS No. 76871-59-5
Cat. No. B14038984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,14-Diiodo-3,6,9,12-tetraoxatetradecane
CAS76871-59-5
Molecular FormulaC10H20I2O4
Molecular Weight458.07 g/mol
Structural Identifiers
SMILESC(COCCOCCI)OCCOCCI
InChIInChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
InChIKeyNXLQQELARJONOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,14-Diiodo-3,6,9,12-tetraoxatetradecane (I-PEG4-I) CAS 76871-59-5: Properties, Procurement Specifications, and Technical Datasheet


1,14-Diiodo-3,6,9,12-tetraoxatetradecane (CAS 76871-59-5), commonly designated I-PEG4-I or PEG4 diiodide, is a homobifunctional oligo(ethylene glycol) (OEG) derivative comprising a tetraethylene glycol backbone (four ethylene oxide units) terminally substituted with iodine atoms at both ends [1]. This compound has a molecular formula of C10H20I2O4 and a molecular weight of 458.07 g/mol, with a computed XLogP3-AA of 1.8, zero hydrogen bond donors, four hydrogen bond acceptors, 13 rotatable bonds, and a topological polar surface area of 36.9 Ų [1]. It is typically supplied at purities of 95% (Fluorochem) or 98% (Leyan) for research and development applications . The terminal iodine atoms serve as excellent leaving groups for nucleophilic substitution reactions, enabling efficient conjugation with thiols, amines, and other nucleophiles, thereby making this compound a versatile bifunctional linker in bioconjugation chemistry and targeted therapeutic development [1].

1,14-Diiodo-3,6,9,12-tetraoxatetradecane: Why PEG4 Diiodide Cannot Be Substituted with Alternative PEG Lengths or Different Terminal Functionalities


Interchanging 1,14-diiodo-3,6,9,12-tetraoxatetradecane (PEG4 diiodide) with other commercially available PEG-based linkers—whether differing in spacer length (e.g., PEG2, PEG3, PEG6) or terminal reactive groups (e.g., ditosylate, diazide, hydroxy/iodo heterobifunctional variants)—is not a functionally neutral substitution. Quantitative evidence demonstrates that PEG spacer length directly modulates receptor binding affinity: in a systematic head-to-head evaluation of NOTA-PEGn-RM26 conjugates, IC50 values varied measurably from 3.1 ± 0.2 nM (PEG2) to 5.8 ± 0.3 nM (PEG6) [1]. Furthermore, substitution of the terminal iodo leaving groups with alternative electrophiles (e.g., tosylate, mesylate) alters reaction kinetics, nucleophile compatibility, and the range of downstream transformations achievable. In crown ether cyclocondensation applications, the iodo-terminated PEG4 linker enables distinct synthetic outcomes compared to the corresponding ditosylate, with specific complexing abilities determined by the linker identity [2]. These quantifiable differences preclude generic substitution without compromising experimental reproducibility and functional performance.

1,14-Diiodo-3,6,9,12-tetraoxatetradecane: Quantitative Comparator Evidence for Scientific Selection and Procurement


PEG4 Spacer Length Delivers Intermediate Binding Affinity Relative to PEG2, PEG3, and PEG6 in NOTA-Conjugated Peptide Systems

In a systematic evaluation of mini-PEG spacer length effects on NOTA-conjugated RM26 (a bombesin antagonist analog), the PEG4-containing conjugate (NOTA-PEG4-RM26) exhibited an IC50 of 5.4 ± 0.4 nM against gastrin-releasing peptide receptor (GRPR), placing it intermediate between PEG2 (3.1 ± 0.2 nM, highest affinity), PEG3 (3.9 ± 0.3 nM), and PEG6 (5.8 ± 0.3 nM, lowest affinity) [1]. This quantitative gradient demonstrates that PEG4 length represents a deliberate trade-off between binding potency and spacer-derived physicochemical properties. Notably, while PEG3 exhibited lower liver uptake in normal mice, the influence of PEG length on overall biodistribution among PEG2–PEG6 variants was minor [1].

Radiolabeled peptide conjugates Receptor binding affinity Pharmacokinetic optimization

Iodo Termini Enable Conversion to Diverse Heterobifunctional OEG Linkers for Click Chemistry Applications

1,14-Diiodo-3,6,9,12-tetraoxatetradecane serves as a synthetic precursor to iodo-terminated heterobifunctional OEG linkers that are compatible with azide-alkyne click chemistry. In the reported synthetic methodology, an OEG-derived mesylate intermediate undergoes conversion to yield iodo-terminated heterobifunctional linkers containing -NH₂, -SH, or maleimido groups orthogonal to alkyne or azido functionalities [1]. This iodo group, acting as a superior leaving group compared to tosylate or mesylate alternatives, facilitates efficient nucleophilic displacement with thiols and amines, enabling subsequent modular assembly of targeted bioconjugates, including integrin αvβ3 receptor-targeting peptide constructs [1].

Click chemistry Heterobifunctional linkers Bioconjugation

PEG4 Diiodide as Cyclization Partner in Crown Ether Synthesis: Differentiated from Tetraethylene Glycol Ditosylate

In the synthesis of 1,3-alt-thiacalix[4]mono(crown) ethers, 1,14-diiodo-3,6,9,12-tetraoxatetradecane was employed as the cyclocondensation partner with 25,27-dialkoxythiacalix[4]arenes, yielding distinct crown ether products whose complexing abilities toward alkali cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) were determined via picrate extraction [1]. The use of the diiodo PEG4 linker, as opposed to the corresponding ditosylate (which was also evaluated in parallel synthetic routes), influences reaction efficiency and product distribution [1].

Crown ether synthesis Supramolecular chemistry Alkali cation extraction

PEG4 Diiodide as Precursor to PEG-Linked Estradiol-Platinum(II) Hybrids with Cytotoxic Activity

1,14-Diiodo-3,6,9,12-tetraoxatetradecane has been utilized as a synthetic building block in the preparation of 17β-estradiol-platinum(II) hybrid molecules bearing PEG linking chains of various lengths [1]. In this study, a series of hybrids with varying PEG chain lengths were synthesized from estrone in five chemical steps with an overall yield of 22%, and MTT assays revealed that the derivative incorporating the PEG4 linker demonstrated notable cytotoxic activity against breast cancer cell lines [1]. The length of the PEG chain did not substantially influence compound solubility, which remained relatively constant across the series [1].

Platinum(II) anticancer hybrids Estrogen receptor targeting PEG linkers

I-PEG4-I Functions as a Linker Component in FGF Receptor Agonist Dimeric Compounds

Patent literature discloses the use of PEG-based linkers, including 1,14-diiodo-3,6,9,12-tetraoxatetradecane, as linking groups (L) in dimeric compounds of formula M1-L-M2 designed to induce Fibroblast Growth Factor receptor (FGFR) dimerization [1]. These compounds function as FGFR agonists for therapeutic angiogenesis applications, wherein the linker group—exemplified by polyethylene glycol chains—spatially organizes two monomer units (M1 and M2) to facilitate receptor cross-linking and downstream signaling activation [1].

FGFR dimerization Angiogenesis Receptor tyrosine kinase agonists

1,14-Diiodo-3,6,9,12-tetraoxatetradecane: Evidence-Backed Research and Industrial Application Scenarios


Optimization of PEG Spacer Length in Receptor-Targeted Radiolabeled Conjugates

In the development of radiolabeled peptide conjugates for diagnostic imaging or targeted radiotherapy, 1,14-diiodo-3,6,9,12-tetraoxatetradecane serves as a critical building block for constructing PEG4-spaced constructs. As demonstrated in the systematic evaluation of NOTA-PEGn-RM26 conjugates, the PEG4 spacer (n=4) yields an IC50 of 5.4 ± 0.4 nM, which is intermediate between shorter (PEG2: 3.1 nM; PEG3: 3.9 nM) and longer (PEG6: 5.8 nM) variants [1]. This quantifiable affinity difference enables rational selection of PEG4 when a specific balance between receptor binding potency and linker-derived physicochemical properties (e.g., solubility, flexibility, renal clearance) is required. Procurement of I-PEG4-I provides the starting material for synthesizing PEG4-containing conjugates with documented affinity characteristics, eliminating the need for de novo spacer length optimization.

Modular Synthesis of Heterobifunctional Click Chemistry Linkers for Bioconjugation

1,14-Diiodo-3,6,9,12-tetraoxatetradecane is a validated precursor for generating diverse heterobifunctional oligo(ethylene glycol) linkers compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. The terminal iodo groups undergo efficient nucleophilic displacement to introduce -NH₂, -SH, and maleimido functionalities that are orthogonal to click-chemistry handles (azide or alkyne), enabling modular assembly of bioconjugates for targeted drug delivery applications [1]. Researchers developing antibody-drug conjugates (ADCs), peptide-drug conjugates, or fluorescent probe conjugates can procure I-PEG4-I as a single starting material to access a family of heterobifunctional linkers, reducing inventory complexity and ensuring consistent PEG4 spacing across conjugate variants.

Synthesis of PEG-Bridged Macrocyclic Receptors and Supramolecular Host Molecules

For investigations in supramolecular chemistry and host-guest recognition, 1,14-diiodo-3,6,9,12-tetraoxatetradecane functions as an electrophilic PEG4 component in macrocyclization reactions. As established in the literature, cyclocondensation of this diiodo compound with calixarene derivatives yields crown ether-type receptors whose alkali cation complexing abilities have been characterized via picrate extraction methods [1]. This specific iodo-terminated PEG4 linker is a documented alternative to the corresponding ditosylate for constructing PEG-bridged macrocycles, offering researchers a characterized synthetic option when evaluating electrophile leaving-group effects on cyclization efficiency and product distribution. Procurement supports fundamental studies in molecular recognition, ion-selective sensor development, and metal-organic framework synthesis.

Construction of PEG-Linked Metallo-Drug Hybrids for Targeted Oncology Applications

In medicinal chemistry programs aimed at developing receptor-targeted cytotoxic agents, 1,14-diiodo-3,6,9,12-tetraoxatetradecane provides a documented entry point to PEG-linked platinum(II) hybrid molecules. The synthesis of 17β-estradiol-platinum(II) hybrids incorporating PEG4 linkers, prepared from estrone in five steps with 22% overall yield, has been reported with cytotoxic activity demonstrated against breast cancer cell lines [1]. The PEG chain length (PEG4 in this case) does not significantly alter compound solubility across the series, allowing researchers to isolate the contribution of linker length to biological activity without confounding solubility variations [1]. Procurement of I-PEG4-I enables the construction of structurally defined PEG4-containing metallo-drug conjugates for structure-activity relationship studies in targeted chemotherapy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.